Cas no 106631-38-3 (8(17)14-Labdadien-13-ol -)
8(17)14-Labdadien-13-ol - Chemical and Physical Properties
Names and Identifiers
-
- 1-Naphthalenepropanol, a-ethenyldecahydro-a,5,5,8a-tetramethyl-2-methylene-
- 5-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-methylpent-1-en-3-ol
- AC1L61S2
- AC1Q718Z
- Labda-8(20),14-dien-13-ol, (13R)-
- Labda-8(20),14-dien-13-ol, (13S)-
- NSC165961
- NSC43329
- 596-85-0
- NSC-43329
- F82728
- FT-0772333
- 8(17)14-Labdadien-13-ol - Picea sitchensis (sitka spruce)
- 1438-62-6
- 106631-38-3
- Labda-8(20), (13R)-
- 1-Naphthalenepropanol, alpha-ethenyldecahydro-alpha,5,5,8a-tetramethyl-2-methylene-
- 1-Naphthalenepropanol,5,5,8a-tetramethyl-2-methylene-, [1S-[1.alpha.(S*),4a.beta.,8a.alpha.]]-
- DTXSID90859504
- SCHEMBL16984814
- 1-Naphthalenepropanol,.alp
- 5-(5,5,8a-Trimethyl-2-methylenedecahydro-1-naphthalenyl)-3-methyl-1-penten-3-ol #
- NSC-165961
- XL170623
- CECREIRZLPLYDM-UHFFFAOYSA-N
- 1-Naphthalenepropanol, .alpha.-ethenyldecahydro-.alpha.,5,5,8a-tetramethyl-2-methylene-
- 8(17)14-Labdadien-13-ol -
-
- Inchi: 1S/C20H34O/c1-7-19(5,21)14-11-16-15(2)9-10-17-18(3,4)12-8-13-20(16,17)6/h7,16-17,21H,1-2,8-14H2,3-6H3
- InChI Key: CECREIRZLPLYDM-UHFFFAOYSA-N
- SMILES: OC(C=C)(C)CCC1C(=C)CCC2C(C)(C)CCCC21C
Computed Properties
- Exact Mass: 290.260965704g/mol
- Monoisotopic Mass: 290.260965704g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 422
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.7
- Topological Polar Surface Area: 20.2Ų
8(17)14-Labdadien-13-ol - Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | L214145-2.5mg |
8(17)14-Labdadien-13-ol - |
106631-38-3 | 2.5mg |
$ 170.00 | 2022-06-04 | ||
| TRC | L214145-5mg |
8(17)14-Labdadien-13-ol - |
106631-38-3 | 5mg |
$ 310.00 | 2022-06-04 | ||
| TRC | L214145-10mg |
8(17)14-Labdadien-13-ol - |
106631-38-3 | 10mg |
$ 495.00 | 2022-06-04 |
8(17)14-Labdadien-13-ol - Related Literature
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
Additional information on 8(17)14-Labdadien-13-ol -
Exploring the Unique Properties and Applications of 8(17)14-Labdadien-13-ol (CAS No. 106631-38-3)
In the realm of natural compounds and specialized chemicals, 8(17)14-Labdadien-13-ol (CAS No. 106631-38-3) stands out as a fascinating diterpenoid with a unique structural framework. This compound, often referred to in scientific literature for its labdane skeleton, has garnered attention due to its potential applications in phytochemistry, fragrance formulation, and even bioactive research. Its molecular structure, characterized by a 17-carbon labdadiene backbone and a hydroxyl group at the 13-position, makes it a subject of interest for researchers exploring terpenoid derivatives and their functional roles.
The growing demand for plant-derived compounds in cosmetics and wellness products has put 8(17)14-Labdadien-13-ol in the spotlight. Consumers today are increasingly drawn to natural ingredients, and this diterpenoid aligns with trends like clean beauty and sustainable sourcing. Its potential as a fragrance enhancer or fixative is particularly noteworthy, as the labdane family is known for its woody, amber-like olfactory properties. This ties into the booming market for niche perfumery and botanical extracts.
From a biochemical perspective, the CAS 106631-38-3 compound exhibits intriguing reactivity patterns. The conjugated diene system (positions 8(17) and 14) combined with the tertiary alcohol group offers multiple sites for chemical modification, making it a versatile intermediate for semi-synthesis. Researchers investigating structure-activity relationships in terpenoids often study such molecules to understand how subtle changes in the labdane framework influence biological interactions. This has implications for developing novel bioactive compounds with potential applications beyond traditional uses.
The isolation of 8(17)14-Labdadien-13-ol typically occurs from specific plant resins or through biotechnological methods, reflecting modern approaches to natural product extraction. With increasing interest in green chemistry and alternative extraction techniques, this compound serves as an excellent case study for balancing yield, purity, and environmental impact. Analytical techniques like GC-MS and NMR spectroscopy are crucial for characterizing this molecule, especially when verifying its presence in complex botanical matrices or essential oil blends.
In the context of current scientific discourse, CAS 106631-38-3 represents more than just a chemical curiosity. It embodies the intersection of traditional phytochemistry and modern material science. As industries seek renewable alternatives to synthetic compounds, molecules like 8(17)14-Labdadien-13-ol offer compelling possibilities. Whether as a subject for medicinal chemistry research, a component in aromatic compositions, or a model for terpenoid biosynthesis studies, this compound continues to reveal new dimensions of plant secondary metabolism and its practical applications.
The stability and solubility profile of 8(17)14-Labdadien-13-ol make it particularly interesting for formulation scientists. Unlike some oxygenated terpenoids that degrade easily, this molecule demonstrates reasonable robustness under various conditions. This property, combined with its moderate polarity, allows for incorporation into diverse delivery systems – from lipid-based carriers to hydroalcoholic solutions. Such versatility addresses common formulation challenges faced in developing plant-based products with consistent performance.
Emerging research areas like molecular docking studies and computational chemistry have begun exploring compounds like CAS 106631-38-3 for their potential interactions with biological targets. The three-dimensional structure of this labdane diterpenoid, with its characteristic ring system and functional group positioning, presents interesting possibilities for ligand-receptor modeling. While not making medical claims, such investigations contribute valuable data to the broader understanding of natural product chemistry and its relevance to biomolecular research.
For professionals working with specialty chemicals or botanical ingredients, understanding the nuances of 8(17)14-Labdadien-13-ol provides competitive advantages. Its presence in certain aromatic plants can serve as a chemotaxonomic marker, while its physicochemical properties inform decisions about extraction methods and storage conditions. As analytical techniques become more sophisticated, even trace amounts of this compound in complex mixtures can be identified and quantified, opening new possibilities for quality control and authenticity verification in natural product industries.
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